Azonan-(2Z)-ylideneamine
Description
Azonan-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound characterized by a nine-membered azonane ring (azepane derivative) with a conjugated ylideneamine moiety. The (2Z) designation refers to the stereochemical configuration of the imine group, which adopts a cis (Z) geometry. This compound has garnered attention in medicinal chemistry due to its role as a modulator of nitric oxide synthase inducible (NOS2), an enzyme implicated in inflammatory and neurodegenerative diseases . Its structure distinguishes it from smaller-ring ylideneamine derivatives, such as oxazolidine or thiazolidinone-based analogs, which are more commonly studied .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-azonin-9-amine |
InChI |
InChI=1S/C8H16N2/c9-8-6-4-2-1-3-5-7-10-8/h1-7H2,(H2,9,10) |
InChI Key |
NHHGJWDDKUEZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NCCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Azonan-(2Z)-ylideneamine belongs to the broader class of ylideneamine compounds, which share a common imine (-N=CH-) backbone but differ in ring size, substituents, and heteroatom composition:
Key Observations :
- Ring Size : Smaller rings (e.g., oxazolidine, piperidine) generally exhibit higher enzymatic inhibitory potency compared to larger azonane systems. For example, the oxazolidine derivative with 4,5-diethyl substituents shows a 75-fold lower IC₅₀ than this compound, likely due to improved binding pocket compatibility .
- Substituent Effects : Alkyl groups (e.g., diethyl, dimethyl) enhance hydrophobicity and steric stabilization, critical for target engagement. Azonan’s lack of substituents may limit its affinity .
- Heteroatom Influence: Thiazolidinone derivatives with sulfur atoms demonstrate divergent bioactivity (e.g., antimicrobial vs. NOS2 inhibition), highlighting the role of heteroatoms in target specificity .
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